Sulfamethoxypyridazine-d3

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

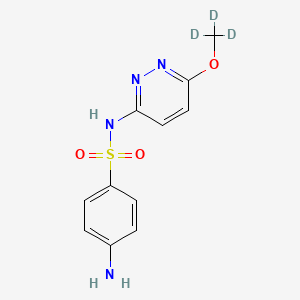

Structure

2D Structure

3D Structure

属性

分子式 |

C11H12N4O3S |

|---|---|

分子量 |

283.32 g/mol |

IUPAC 名称 |

4-amino-N-[6-(trideuteriomethoxy)pyridazin-3-yl]benzenesulfonamide |

InChI |

InChI=1S/C11H12N4O3S/c1-18-11-7-6-10(13-14-11)15-19(16,17)9-4-2-8(12)3-5-9/h2-7H,12H2,1H3,(H,13,15)/i1D3 |

InChI 键 |

VLYWMPOKSSWJAL-FIBGUPNXSA-N |

手性 SMILES |

[2H]C([2H])([2H])OC1=NN=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N |

规范 SMILES |

COC1=NN=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N |

产品来源 |

United States |

Foundational & Exploratory

Sulfamethoxypyridazine-d3 chemical properties and structure

An In-depth Technical Guide to Sulfamethoxypyridazine-d3

This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to this compound. It is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry who utilize isotopically labeled standards.

Chemical Identity and Properties

This compound is the deuterium-labeled form of Sulfamethoxypyridazine, a long-acting sulfonamide antibiotic.[1][2] The incorporation of three deuterium atoms on the methoxy group makes it an ideal internal standard for quantitative analysis by mass spectrometry, as it is chemically identical to the parent compound but mass-shifted.[1][3][4] It is primarily used as an analytical standard in clinical testing and for monitoring veterinary drug residues in food products.[3][5]

Physicochemical Properties

The key physicochemical properties of this compound are summarized below. These properties are essential for its application in analytical methods, particularly in chromatography and mass spectrometry.

| Property | Value | Reference |

| Appearance | Light yellow to yellow solid | [1] |

| Molecular Formula | C₁₁H₉D₃N₄O₃S | [1] |

| Molecular Weight | 283.32 g/mol | [1][3] |

| Accurate Mass | 283.082 Da | [6] |

| Purity | 95.30% | [1] |

| Storage (Powder) | 3 years at -20°C, 2 years at 4°C | [1] |

| Storage (In Solvent) | 6 months at -80°C, 1 month at -20°C | [1] |

Identification and Nomenclature

Accurate identification is critical for regulatory and research purposes. The following table provides the standard chemical identifiers for this compound.

| Identifier | Value | Reference |

| CAS Number | 1172846-03-5 | [1][7] |

| Unlabeled CAS Number | 80-35-3 | [1][6][7] |

| IUPAC Name | 4-amino-N-[6-(trideuteriomethoxy)pyridazin-3-yl]benzenesulfonamide | [6] |

| Synonyms | 4-Amino-N-(6-methoxy-d3-3-pyridazinyl)benzenesulfonamide, N1-(6-Methoxy-d3-3-pyridazinyl)sulfanilamide | [3] |

| InChI | 1S/C11H12N4O3S/c1-18-11-7-6-10(13-14-11)15-19(16,17)9-4-2-8(12)3-5-9/h2-7H,12H2,1H3,(H,13,15)/i1D3 | [3][6] |

| InChI Key | VLYWMPOKSSWJAL-FIBGUPNXSA-N | [3] |

| SMILES | O=S(C1=CC=C(N)C=C1)(NC2=NN=C(OC([2H])([2H])[2H])C=C2)=O | [1] |

Chemical Structure

This compound is a sulfonamide that consists of a pyridazine ring substituted with a trideuteriomethoxy group and a 4-aminobenzenesulfonamido group.[2][6] The deuterium labeling is specifically on the methoxy group, which provides a stable isotopic signature with a mass shift of M+3 compared to the unlabeled parent compound.[3] This specific labeling minimizes the potential for isotopic exchange during sample preparation and analysis.

Mechanism of Action

The parent compound, Sulfamethoxypyridazine, functions as an antibacterial agent by inhibiting dihydropteroate synthase (EC 2.5.1.15).[2] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid (THF), which is essential for DNA and protein synthesis in bacteria. By acting as a competitive inhibitor, it disrupts the folate synthesis pathway, leading to bacteriostasis.

Experimental Protocols

This compound is predominantly used in analytical methods for the quantification of its unlabeled analogue. Below are representative experimental protocols.

Quantitative Analysis by LC-MS/MS

Isotope dilution liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS) is the gold standard for quantifying low levels of sulfonamides in complex matrices like milk, honey, and animal tissues.[5][8][9]

Objective: To determine the concentration of Sulfamethoxypyridazine in a sample using this compound as an internal standard.

Instrumentation:

-

Liquid Chromatograph: UPLC system (e.g., Exion)[9]

-

Mass Spectrometer: Triple Quadrupole (e.g., AB SCIEX 5500)[9]

-

Column: C18 reverse-phase column (e.g., Agilent ZORBAX XDB-C18, 4.6 mm × 100 mm, 1.8 µm)[9]

Chromatographic Conditions:

-

Mobile Phase A: 0.1% Formic acid in water[9]

-

Mobile Phase B: Acetonitrile[9]

-

Flow Rate: 0.3 mL/min[9]

-

Injection Volume: 3 µL[9]

-

Column Temperature: 40 °C[9]

-

Gradient Program:

-

0–7.5 min: 21% B

-

7.5–7.6 min: 21–40% B

-

7.6–11.0 min: 40% B

-

11.0–11.1 min: 40–75% B

-

11.1–15.0 min: 75% B

-

15.0–15.1 min: 75–21% B

-

15.1–18.0 min: 21% B[9]

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Monitoring: Multiple Reaction Monitoring (MRM)

-

Precursor Ion (Sulfamethoxypyridazine): m/z 281.1[10]

-

Precursor Ion (this compound): m/z 284.1 (calculated)

-

Note: Specific quantifier and qualifier ion transitions must be optimized for the instrument in use.

Sample Preparation using Modified QuEChERS

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is effective for extracting sulfonamides from complex food matrices.[9]

Materials:

-

Homogenized sample (e.g., instant pastry, milk)

-

Acetonitrile (ACN)

-

Magnesium sulfate (MgSO₄)

-

Sodium chloride (NaCl)

-

Centrifuge tubes (15 mL or 50 mL)

Procedure:

-

Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add a known concentration of this compound internal standard.

-

Add 10 mL of acetonitrile.[9]

-

Vortex vigorously for 1 minute to ensure thorough mixing.

-

Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

-

Immediately cap and shake vigorously for 1 minute to prevent the formation of salt agglomerates.

-

Centrifuge at 4000 rpm for 5 minutes.

-

Collect the supernatant (acetonitrile layer).

-

Filter the extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Sulfamethoxypyridazine | C11H12N4O3S | CID 5330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. スルファメトキシピリダジン-d3 analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 4. usbio.net [usbio.net]

- 5. acgpubs.org [acgpubs.org]

- 6. This compound | LGC Standards [lgcstandards.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. Sulfamethoxypyridazine | CAS:80-35-3 | High Purity | Manufacturer BioCrick [biocrick.com]

- 9. Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Role of Sulfamethoxypyridazine-d3 in Modern Analytical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of Sulfamethoxypyridazine-d3 in research, primarily focusing on its role as an internal standard in quantitative analytical methods. The use of stable isotope-labeled internal standards is a cornerstone of accurate and precise quantification in mass spectrometry-based assays. This document details the experimental protocols and presents key quantitative data for the analysis of Sulfamethoxypyridazine in biological and food matrices.

Core Application: Internal Standard in LC-MS/MS Analysis

This compound is the deuterium-labeled analogue of Sulfamethoxypyridazine, a long-acting sulfonamide antibiotic. In research, its principal application is as an internal standard for the quantification of Sulfamethoxypyridazine in various samples, including animal tissues, plasma, and environmental matrices. The use of a stable isotope-labeled internal standard like this compound is critical for correcting variations in sample preparation and instrument response, thereby ensuring the accuracy and reliability of the analytical results.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for these applications due to its high sensitivity and selectivity. The methodology involves spiking the sample with a known amount of this compound at the beginning of the sample preparation process. The analyte (Sulfamethoxypyridazine) and the internal standard are then extracted, separated by liquid chromatography, and detected by the mass spectrometer.

Quantitative Data for Analytical Method Development

The following tables summarize key quantitative parameters for the LC-MS/MS analysis of Sulfamethoxypyridazine using this compound as an internal standard. This data is crucial for method development and validation.

Table 1: Mass Spectrometry Parameters for Sulfamethoxypyridazine and this compound

| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

| Sulfamethoxypyridazine | 281.1 | 156.1 | 108.1 |

| This compound | 284.1 | 159.1 | 108.1 |

Table 2: Chromatographic and Method Validation Parameters

| Parameter | Value |

| Chromatographic Conditions | |

| HPLC Column | C18 (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Method Validation Data (in Chicken Muscle) | |

| Limit of Detection (LOD) | 0.5 µg/kg |

| Limit of Quantification (LOQ) | 1.0 µg/kg |

| Recovery | 85-110% |

| Precision (RSD%) | < 15% |

Experimental Protocols

Detailed methodologies are essential for replicating and adapting these analytical methods in a research setting.

Protocol 1: Sample Preparation from Chicken Muscle using QuEChERS

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for the analysis of residues in food matrices.

-

Homogenization: Weigh 2 g of homogenized chicken muscle tissue into a 50 mL centrifuge tube.

-

Internal Standard Spiking: Add a known concentration of this compound solution to the sample.

-

Extraction:

-

Add 10 mL of acetonitrile.

-

Vortex vigorously for 1 minute.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

-

Immediately shake vigorously for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing primary secondary amine (PSA) sorbent and MgSO₄.

-

Vortex for 30 seconds.

-

Centrifuge at 10000 rpm for 5 minutes.

-

-

Final Extract Preparation:

-

Take an aliquot of the cleaned supernatant and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

Protocol 2: LC-MS/MS Analysis

-

Liquid Chromatography:

-

Set up the HPLC system with a C18 column and the mobile phases as described in Table 2.

-

Use a gradient elution program to achieve optimal separation of Sulfamethoxypyridazine and its internal standard.

-

-

Mass Spectrometry:

-

Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

-

Set up the Multiple Reaction Monitoring (MRM) mode with the transitions specified in Table 1.

-

Optimize the collision energy for each transition to achieve maximum sensitivity.

-

-

Quantification:

-

Generate a calibration curve by plotting the ratio of the peak area of Sulfamethoxypyridazine to the peak area of this compound against the concentration of the analyte.

-

Determine the concentration of Sulfamethoxypyridazine in the samples by interpolating their peak area ratios on the calibration curve.

-

Visualizing Experimental Workflows

The following diagrams illustrate the key experimental workflows described in this guide.

Sulfamethoxypyridazine-d3 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Sulfamethoxypyridazine-d3, a deuterated analog of the antibacterial compound Sulfamethoxypyridazine. This stable isotope-labeled compound serves as a valuable tool in pharmacokinetic and metabolic studies.

Chemical and Physical Properties

This compound is a stable isotope-labeled version of Sulfamethoxypyridazine, a long-acting sulfonamide antibiotic. The deuterium labeling makes it suitable for use as an internal standard in quantitative bioanalytical assays.

| Property | Value |

| CAS Number | 1172846-03-5[1][2][3] |

| Molecular Formula | C₁₁H₉D₃N₄O₃S[2][3][4] |

| Molecular Weight | 283.32 g/mol [1][2][3][4] |

| Appearance | Light yellow to yellow solid[4] |

| Purity | 95.30%[4] |

| Storage (Powder) | -20°C for 3 years or 4°C for 2 years[4] |

| Storage (In Solvent) | -80°C for 6 months or -20°C for 1 month[4] |

Synonyms: 4-Amino-N-(6-methoxy-3-pyridazinyl)-benzenesulfonamide-d3, 3-Methoxy-6-sulfanilamidopyridazine-d3, 6-Sulfanilamido-3-methoxypyridazine-d3, Sultirene-d3, N1-(6-Methoxy-3-pyridazinyl)sulfanilamide-d3, Paramid-d3, Paramid Supra-d3[1].

Experimental Applications and Workflows

The primary application of this compound is as an internal standard in mass spectrometry-based bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the quantification of Sulfamethoxypyridazine in biological matrices.

General Experimental Workflow for Pharmacokinetic Analysis:

Caption: General workflow for a pharmacokinetic study using a stable isotope-labeled internal standard.

Synthesis of the Parent Compound

While specific synthesis protocols for the deuterated analog are not widely published, the synthesis of the unlabeled parent compound, Sulfamethoxypyridazine, provides a foundational understanding. The synthesis involves the reaction of 4-aminobenzenesulfonamide with 3,6-dichloropyridazine, followed by the substitution of a chlorine atom with a methoxy group using sodium methoxide[5].

Caption: Synthesis pathway for the parent compound, Sulfamethoxypyridazine.

References

An In-Depth Technical Guide to the Synthesis and Characterization of Sulfamethoxypyridazine-d3

This technical guide provides a comprehensive overview of the synthesis and characterization of Sulfamethoxypyridazine-d3, an isotopically labeled analog of the sulfonamide antibiotic, Sulfamethoxypyridazine. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

Sulfamethoxypyridazine is a long-acting sulfonamide antibiotic. The deuterated form, this compound, serves as an invaluable internal standard for pharmacokinetic and metabolic studies, as well as a reference material in analytical testing. The incorporation of three deuterium atoms in the methoxy group provides a distinct mass shift, enabling sensitive and accurate quantification by mass spectrometry.

Synthesis of this compound

The synthesis of this compound involves a multi-step process, beginning with the formation of a key intermediate, followed by the introduction of the deuterated methoxy group.

General Synthesis Pathway

The synthesis of the parent compound, Sulfamethoxypyridazine, typically proceeds through the reaction of 4-aminobenzenesulfonamide with 3,6-dichloropyridazine to form N-(6-chloropyridazin-3-yl)sulfanilamide. This intermediate is then reacted with a methoxide source to yield the final product. For the synthesis of this compound, a deuterated methoxide source is utilized in the final step.

A plausible synthetic route is outlined below:

-

Step 1: Synthesis of 4-amino-N-(6-chloropyridazin-3-yl)benzenesulfonamide. This intermediate is synthesized by the condensation reaction of sulfanilamide with 3,6-dichloropyridazine.

-

Step 2: Synthesis of this compound. The intermediate from Step 1 is then reacted with a deuterated methoxide, such as sodium methoxide-d3, to introduce the trideuteriomethoxy group.

Caption: Synthesis workflow for this compound.

Experimental Protocol (General)

A detailed experimental protocol for the synthesis of this compound is not publicly available. However, based on the general synthesis of sulfonamides, a representative procedure would involve the following steps. Note that specific reaction conditions such as solvents, temperatures, and reaction times would need to be optimized.

Step 1: Synthesis of 4-amino-N-(6-chloropyridazin-3-yl)benzenesulfonamide

-

Dissolve sulfanilamide in a suitable aprotic solvent (e.g., dimethylformamide or N-methyl-2-pyrrolidone).

-

Add a base (e.g., potassium carbonate or sodium hydride) to the solution.

-

Add 3,6-dichloropyridazine to the reaction mixture.

-

Heat the mixture at an elevated temperature for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, cool the reaction mixture and precipitate the product by adding water.

-

Filter, wash, and dry the crude product.

-

Purify the intermediate by recrystallization or column chromatography.

Step 2: Synthesis of this compound

-

Dissolve the intermediate, 4-amino-N-(6-chloropyridazin-3-yl)benzenesulfonamide, in a suitable solvent (e.g., methanol-d4 or a dry aprotic solvent).

-

Add a solution of sodium methoxide-d3 in methanol-d4.

-

Heat the reaction mixture under reflux for several hours.

-

Monitor the reaction by TLC or HPLC.

-

After completion, cool the mixture and neutralize with an acid (e.g., acetic acid).

-

Remove the solvent under reduced pressure.

-

Purify the crude this compound by recrystallization or column chromatography.

Characterization of this compound

The identity, purity, and isotopic enrichment of the synthesized this compound must be confirmed through a series of analytical techniques.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₁H₉D₃N₄O₃S |

| Molecular Weight | 283.32 g/mol |

| Appearance | White to Off-White Solid |

| Solubility | DMSO (Slightly), Methanol (Slightly) |

Analytical Characterization

A comprehensive characterization of this compound involves multiple analytical methods to ensure its quality as a reference standard.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical and Chemical Stability of Sulfamethoxypyridazine-d3

This technical guide provides a comprehensive overview of the physical and chemical stability of this compound. The information is intended to support researchers, scientists, and professionals involved in drug development and analytical studies where this stable isotope-labeled compound is utilized.

Physicochemical Properties

This compound is the deuterium-labeled version of Sulfamethoxypyridazine. Stable isotope-labeled compounds are primarily used as internal standards in quantitative mass spectrometry analyses. The physical and chemical properties of this compound are comparable to its unlabeled counterpart. Key physicochemical properties are summarized below.

| Property | Sulfamethoxypyridazine | This compound |

| Chemical Structure | ||

| Molecular Formula | C₁₁H₁₂N₄O₃S[1][2][3][4] | C₁₁H₉D₃N₄O₃S[5] |

| Molecular Weight | 280.30 g/mol [1][2][3] | 283.32 g/mol [5] |

| CAS Number | 80-35-3[1][2][3] | 1172846-03-5[5][6] |

| Appearance | Bitter crystals from water[2] | Light yellow to yellow solid[5] |

| Melting Point | 182-183 °C[2] | Not available |

| pKa | 6.7[2] | Not available |

| UV Maximum (λmax) | 269 nm[4] | Not available |

Solubility of Sulfamethoxypyridazine:

| Solvent | Solubility |

| Water at 37°C, pH 5.0 | 1.10 mg/mL[2] |

| Water at 37°C, pH 6.0 | 1.20 mg/mL[2] |

| Water at 37°C, pH 6.5 | 1.47 mg/mL[2] |

| Methanol | ~5 mg/mL (1:200)[2] |

| Ethanol | ~5 mg/mL (1:200); 0.3 mg/mL[2][4] |

| Acetone | ~20 mg/mL (1:50)[2] |

| Dimethylformamide (DMF) | 1 g/mL; 50 mg/mL[2][4] |

| Dimethyl sulfoxide (DMSO) | 50 mg/mL[4] |

| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL[4] |

Chemical Stability and Degradation

The chemical stability of a compound is crucial for its use as an analytical standard and in pharmaceutical formulations. While specific stability studies on this compound are not extensively published, its stability profile is expected to be very similar to that of the unlabeled Sulfamethoxypyridazine.

General Stability

Under standard ambient room temperature conditions, Sulfamethoxypyridazine is considered chemically stable. However, it is sensitive to light and should be stored accordingly. For long-term stability, specific storage conditions are recommended (see Section 3.0).

Degradation Pathways

The primary degradation pathways for Sulfamethoxypyridazine involve photolysis and hydrolysis. Stress testing helps in identifying likely degradation products and understanding the intrinsic stability of the molecule[7].

Photodegradation: Photolysis is a major degradation route for sulfonamides in aqueous environments[8]. Studies on Sulfamethoxypyridazine have shown that it can be completely removed from aqueous media under UV irradiation[8]. The main photodegradation pathway is hydroxylation of the aromatic ring[8][9].

Oxidative and Hydrolytic Degradation: Advanced oxidation processes can also degrade Sulfamethoxypyridazine. Key degradation pathways identified in a UV/Co(II)/peroxymonosulfate system include:

-

Hydroxylation of the aromatic ring[9]

-

Extrusion of SO₂[9]

-

Oxidation of the NH₂ group[9]

-

Cleavage of the N-S bond[9]

The compound is also susceptible to hydrolysis across a wide range of pH values[7]. It is important to note that Sulfamethoxypyridazine is not considered readily biodegradable[8].

Caption: Logical diagram of Sulfamethoxypyridazine degradation pathways.

Storage and Handling

Proper storage and handling are critical to maintain the integrity and stability of this compound.

Recommended Storage Conditions

The following table summarizes the recommended storage conditions to ensure long-term stability.

| Form | Storage Temperature | Duration |

| Solid / Powder | 2 to 8 °C[6] | - |

| -20 °C[4][5] | ≥ 3-4 years[4][5] | |

| 4 °C[5] | 2 years[5] | |

| In Solvent | -80 °C[5] | 6 months[5] |

| -20 °C[5] | 1 month[5] |

General Storage Recommendations:

-

Keep containers tightly closed and dry.

-

Protect from light.

-

Store away from incompatible materials and foodstuffs[10].

-

For larger quantities, consider storage in bunded areas to prevent environmental contamination[10].

Handling Precautions

-

Use appropriate personal protective equipment (PPE), including gloves, eye shields, and a dust mask[11].

-

Avoid generating dust[10].

-

Work in a well-ventilated area or under a fume hood.

-

Wash hands thoroughly after handling[10].

-

Avoid contact with skin and eyes.

Experimental Protocols for Stability Assessment

To ensure the quality and reliability of analytical results, the stability of this compound, especially when used as an internal standard, should be verified. This involves performing stability studies using validated, stability-indicating analytical methods[7].

General Workflow for Stability Testing

The assessment of chemical stability typically follows a structured workflow that includes forced degradation studies to identify potential degradation products and the development of a stability-indicating analytical method.

Caption: Workflow for conducting a chemical stability study.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential to establish the intrinsic stability of the molecule and to develop a stability-indicating analytical method[7][12].

-

Acid Hydrolysis:

-

Prepare a solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Add an equal volume of 0.1 M to 1 M hydrochloric acid (HCl).

-

Incubate the solution at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24-48 hours).

-

At specified time points, withdraw aliquots, neutralize with a base (e.g., NaOH), and dilute for analysis.

-

-

Base Hydrolysis:

-

Prepare a solution of the compound as described above.

-

Add an equal volume of 0.1 M to 1 M sodium hydroxide (NaOH).

-

Incubate under the same conditions as acid hydrolysis.

-

Withdraw aliquots, neutralize with an acid (e.g., HCl), and dilute for analysis.

-

-

Oxidative Degradation:

-

Prepare a solution of the compound.

-

Add a solution of 3-30% hydrogen peroxide (H₂O₂).

-

Store at room temperature or slightly elevated temperature, protected from light, for a defined period.

-

Withdraw aliquots and dilute for analysis.

-

-

Thermal Degradation:

-

Expose the solid compound to dry heat in a temperature-controlled oven (e.g., in 10 °C increments above accelerated testing temperatures, such as 60-80 °C)[7].

-

Separately, expose a solution of the compound to the same thermal stress.

-

Analyze samples at predetermined time intervals.

-

-

Photostability Testing:

-

Expose the solid compound and a solution of the compound to a controlled light source as per ICH Q1B guidelines. This typically involves exposure to a minimum of 1.2 million lux hours and 200 watt hours/square meter of UV-A light.

-

A dark control sample should be stored under the same conditions but protected from light.

-

Analyze the exposed and control samples.

-

Analytical Methodology for Stability Testing

A validated, stability-indicating analytical method is required to separate and quantify the intact compound from any degradation products[12].

-

High-Performance Liquid Chromatography (HPLC): This is the most common technique for stability testing[12][13].

-

Column: A C18 reversed-phase column is typically suitable.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or formate) and an organic solvent (e.g., acetonitrile or methanol) is often employed to achieve separation of polar and non-polar compounds.

-

Detection: UV detection at the λmax (approx. 269 nm) can be used for quantification. A photodiode array (PDA) detector is useful for assessing peak purity.

-

-

Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer (LC-MS) is highly recommended for identifying the structures of unknown degradation products formed during stress testing[13]. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to help elucidate elemental compositions.

-

Method Validation: The chosen analytical method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity (the ability to resolve the active ingredient from degradation products), accuracy, precision, linearity, and range[12].

References

- 1. Sulfamethoxypyridazine [webbook.nist.gov]

- 2. Sulfamethoxypyridazine [drugfuture.com]

- 3. Sulfamethoxypyridazine | C11H12N4O3S | CID 5330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound - WITEGA Laboratorien Berlin-Adlershof GmbH [witega.de]

- 7. ema.europa.eu [ema.europa.eu]

- 8. researchgate.net [researchgate.net]

- 9. Photodegradation of Sulfamethoxypyridazine in UV/Co(II)/Peroxymonosulfate System: Kinetics, Influencing Factors, Degradation Pathways, and Toxicity Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. 磺胺甲氧哒嗪-d3 analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 12. usp.org [usp.org]

- 13. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

Technical Guide: The Role and Application of Sulfamethoxypyridazine-d3 as an Internal Standard in Quantitative Analysis

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides an in-depth examination of Sulfamethoxypyridazine-d3 (SMP-d3), a deuterated analog of the sulfonamide antibiotic Sulfamethoxypyridazine. The core focus is on its mechanism of action and application as an internal standard in modern analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS). This document details the principles of isotope dilution, outlines comprehensive experimental protocols, presents quantitative performance data, and visualizes the analytical workflow to ensure precise and accurate quantification of Sulfamethoxypyridazine in complex matrices.

Introduction: The Principle of Isotope Dilution and Internal Standards

In quantitative analytical chemistry, particularly for regulatory and research purposes, achieving high accuracy and precision is paramount. The quantification of analytes in complex biological or environmental matrices is often hampered by two major challenges: matrix effects and analyte loss during sample preparation. Matrix effects refer to the alteration of ionization efficiency for the target analyte due to co-eluting, interfering compounds from the sample matrix, leading to ion suppression or enhancement. Analyte loss can occur at any step, from extraction and cleanup to transfer and injection.

To compensate for these variations, a robust analytical method employs an internal standard (IS). An ideal internal standard is a compound that behaves identically to the analyte of interest throughout the entire analytical process but is sufficiently different to be distinguished by the detector. The most effective type of internal standard is a stable isotope-labeled (SIL) version of the analyte.

This compound is the SIL analog of Sulfamethoxypyridazine. Its "mechanism of action" as an internal standard is rooted in the principle of isotope dilution mass spectrometry .

-

Physicochemical Similarity: SMP-d3 is structurally and chemically identical to the native Sulfamethoxypyridazine, except that three hydrogen atoms have been replaced with deuterium atoms. This ensures it has the same extraction recovery, ionization efficiency, and chromatographic retention time as the analyte.

-

Mass Distinction: The deuterium atoms increase the mass of the molecule by three Daltons. This mass difference allows a mass spectrometer to detect and quantify the analyte and the internal standard simultaneously and independently.

By adding a known concentration of SMP-d3 to every sample, calibrator, and quality control sample at the beginning of the workflow, the ratio of the analyte's signal to the internal standard's signal is used for quantification. Because both compounds are affected proportionally by matrix effects and procedural losses, this ratio remains constant, correcting for variations and ensuring data reliability.

Analytical Workflow and Methodologies

The use of this compound as an internal standard is central to methods for quantifying Sulfamethoxypyridazine in various matrices, such as animal tissues, milk, and plasma. The following sections detail a typical experimental protocol based on established methods for veterinary drug residue analysis.

Experimental Workflow

The logical flow from sample receipt to final data analysis is critical for reproducible results. The diagram below illustrates the key stages where the internal standard plays its corrective role.

Caption: General workflow for analyte quantification using an internal standard.

Detailed Experimental Protocol

This protocol is a representative example for the extraction and analysis of Sulfamethoxypyridazine from animal tissue.

1. Reagents and Materials:

-

Sulfamethoxypyridazine and this compound reference standards.

-

Acetonitrile, Methanol, Water (LC-MS grade).

-

Formic acid, Ammonium acetate.

-

Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB).

2. Standard and Sample Preparation:

-

Stock Solutions: Prepare individual 1 mg/mL stock solutions of Sulfamethoxypyridazine and this compound in methanol.

-

Working Standard Solutions: Prepare a series of working solutions by serially diluting the Sulfamethoxypyridazine stock solution to create calibration standards (e.g., 1 to 100 ng/mL).

-

Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 50 ng/mL).

-

Sample Preparation:

-

Weigh 1.0 g of homogenized tissue into a centrifuge tube.

-

Add 100 µL of the internal standard spiking solution (50 ng/mL SMP-d3).

-

Add 5 mL of acetonitrile.

-

Vortex for 2 minutes and centrifuge at 4000 rpm for 10 minutes.

-

Collect the supernatant (the acetonitrile layer).

-

The extract is then passed through an SPE cartridge for cleanup to remove interfering matrix components.

-

Elute the analyte and internal standard from the SPE cartridge.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 200 µL of the initial mobile phase.

-

3. LC-MS/MS Conditions:

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Source: Electrospray Ionization (ESI), positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Key Parameters: The specific precursor and product ion transitions for both the analyte and the internal standard must be optimized.

-

Quantitative Data and Performance

The effectiveness of an analytical method is determined by its performance characteristics. The use of this compound ensures high-quality data, as summarized in the tables below.

Table 1: Mass Spectrometry Parameters

This table outlines the typical mass-to-charge ratio (m/z) transitions monitored for the quantification and confirmation of Sulfamethoxypyridazine and its deuterated internal standard.

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) | Collision Energy (eV) |

| Sulfamethoxypyridazine | 281.1 | 156.1 | 108.1 | 20 |

| This compound | 284.1 | 159.1 | 111.1 | 20 |

Table 2: Method Performance Characteristics

This table summarizes typical validation data for the quantification of Sulfamethoxypyridazine using SMP-d3 as an internal standard in a biological matrix.

| Parameter | Typical Value/Range | Description |

| Linearity (R²) | > 0.995 | The coefficient of determination for the calibration curve, indicating a strong linear relationship. |

| Calibration Range | 1 - 100 ng/g | The concentration range over which the method is accurate and precise. |

| Limit of Detection (LOD) | 0.2 ng/g | The lowest concentration of analyte that can be reliably distinguished from background noise. |

| Limit of Quantification (LOQ) | 0.6 ng/g | The lowest concentration of analyte that can be quantitatively determined with acceptable precision. |

| Recovery (%) | 85% - 105% | The efficiency of the extraction process, corrected by the internal standard. |

| Matrix Effect (%) | 90% - 110% | A measure of ion suppression or enhancement; values near 100% indicate minimal matrix interference. |

| Intra-day Precision (%RSD) | < 10% | The relative standard deviation of measurements taken on the same day. |

| Inter-day Precision (%RSD) | < 15% | The relative standard deviation of measurements taken on different days. |

The Core Principle: Isotope Dilution Logic

The fundamental advantage of using a stable isotope-labeled internal standard like this compound is its ability to perfectly mimic the analyte. The following diagram illustrates the logical relationship in the quantification process.

Caption: The logic of Isotope Dilution Mass Spectrometry.

As shown in Figure 2, both the analyte and the internal standard are subjected to the same sources of error (loss and matrix effects). Because they are affected equally, the ratio of their signals remains constant and directly proportional to the initial concentration of the analyte, providing a highly accurate measurement.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of Sulfamethoxypyridazine. Its mechanism of action as an internal standard is based on the robust principle of isotope dilution. By perfectly mimicking the physicochemical behavior of the native analyte while being distinguishable by mass, it effectively corrects for variations in sample preparation and signal response. The implementation of this compound in LC-MS/MS workflows, as detailed in this guide, enables analytical laboratories to achieve the high standards of data quality required for regulatory compliance, clinical research, and food safety monitoring.

Technical Guide: Sulfamethoxypyridazine-d3 Analytical Standard for Research Applications

This technical guide provides an in-depth overview of the commercial availability and analytical applications of Sulfamethoxypyridazine-d3, a deuterated internal standard crucial for the accurate quantification of sulfamethoxypyridazine and other sulfonamide residues in various matrices. This document is intended for researchers, scientists, and drug development professionals.

Commercial Availability and Specifications

This compound is available from several reputable commercial suppliers as a neat powder or in solution. The choice of supplier and product format will depend on the specific requirements of the analytical method and laboratory protocols. The following table summarizes the key quantitative data for the analytical standard from various vendors.

| Supplier | Product Name | CAS Number | Molecular Formula | Purity | Isotopic Purity | Format | Storage |

| Sigma-Aldrich | This compound analytical standard | 1172846-03-5 | C₁₁D₃H₉N₄O₃S | Analytical Standard Grade (Lot specific on CoA) | M+3 (Lot specific on CoA) | Neat | 2-8°C |

| WITEGA Laboratorien | This compound | 1172846-03-5 | C₁₁H₉D₃N₄O₃S | > 99.0% (HPLC)[1] | 99.8 atom% D (MS)[1] | Neat | Not specified |

| MedchemExpress | This compound | 1172846-03-5 | C₁₁H₉D₃N₄O₃S | 95.30%[2] | Not specified | Solid | Powder: -20°C for 3 years; In solvent: -80°C for 6 months[2] |

| LGC Standards (Toronto Research Chemicals) | This compound | 1172846-03-5 | C₁₁D₃H₉N₄O₃S | >95% (HPLC) available on CoA[3] | Available on CoA | Neat | Room Temperature (Shipping) |

| HPC Standards GmbH | D3-Sulfamethoxypyridazine | 1172846-03-5 | C₁₁H₉D₃N₄O₃S | High-Purity (Lot specific on CoA) | Available on CoA | Neat or 10.0 µg/ml in Methanol | Not specified |

Experimental Protocols: Analysis of Sulfonamides using this compound Internal Standard

This compound is predominantly used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of sulfonamide residues in complex matrices such as milk, animal tissues, and water. Its use is critical for correcting for matrix effects and variations in sample preparation and instrument response, thereby improving the accuracy and precision of the results.

Preparation of Standard Solutions

-

Stock Solution: Accurately weigh a precise amount of the neat this compound analytical standard and dissolve it in a suitable solvent, such as methanol or acetonitrile, to prepare a stock solution of a known concentration (e.g., 1 mg/mL). Store the stock solution at a low temperature (e.g., -20°C) in an amber vial to prevent degradation.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the appropriate solvent. These solutions are used to spike calibration standards and quality control samples.

Sample Preparation

The choice of sample preparation method depends on the matrix. The goal is to extract the sulfonamides and the internal standard from the sample, remove interfering substances, and concentrate the analytes before LC-MS/MS analysis.

This method is suitable for the extraction and concentration of sulfonamides from water samples.

-

Sample Pre-treatment: Acidify the water sample (e.g., with formic acid) and add a known amount of the this compound internal standard solution.

-

SPE Cartridge Conditioning: Condition a hydrophilic-lipophilic balanced (HLB) SPE cartridge with methanol followed by water.

-

Sample Loading: Pass the pre-treated water sample through the conditioned SPE cartridge.

-

Washing: Wash the cartridge with water to remove polar interferences.

-

Elution: Elute the retained sulfonamides and the internal standard with a suitable solvent, such as methanol or acetonitrile, which may be amended with a small amount of a weak base (e.g., ammonium hydroxide) to ensure efficient elution of the acidic sulfonamides.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small, known volume of the initial mobile phase for LC-MS/MS analysis.

The QuEChERS method is a popular and efficient technique for the extraction of a wide range of analytes from food matrices.

-

Sample Homogenization: Homogenize the solid or semi-solid food sample.

-

Extraction and Partitioning:

-

To a known weight of the homogenized sample, add a known amount of the this compound internal standard solution.

-

Add acetonitrile and a salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate).

-

Shake vigorously to extract the analytes into the acetonitrile layer and induce phase separation.

-

Centrifuge to separate the acetonitrile layer from the aqueous and solid phases.

-

-

Dispersive SPE (d-SPE) Cleanup:

-

Take an aliquot of the acetonitrile supernatant and add it to a d-SPE tube containing a sorbent (e.g., primary secondary amine - PSA) to remove interfering matrix components like fatty acids and sugars, and magnesium sulfate to remove residual water.

-

Vortex and centrifuge the d-SPE tube.

-

-

Final Extract Preparation: The resulting supernatant can be directly injected into the LC-MS/MS system or evaporated and reconstituted in the mobile phase.

LC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is typically used for the separation of sulfonamides.

-

Mobile Phase: A gradient elution with a mobile phase consisting of water and an organic solvent (methanol or acetonitrile), both containing a small amount of an acid (e.g., 0.1% formic acid) to ensure the analytes are in their protonated form for positive ion electrospray ionization.

-

Gradient: A typical gradient would start with a high percentage of the aqueous phase and ramp up to a high percentage of the organic phase to elute the analytes.

-

-

Mass Spectrometric Detection:

-

Ionization: Positive ion electrospray ionization (ESI+) is commonly used for the analysis of sulfonamides.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Two or more MRM transitions (a precursor ion and its specific product ions) are monitored for each analyte and the internal standard. The precursor ion for this compound will be m/z 284.1, reflecting the mass of the deuterated molecule.

-

Visualizations

Experimental Workflow for Sulfonamide Analysis

The following diagram illustrates a general experimental workflow for the analysis of sulfonamides in a food matrix using this compound as an internal standard.

Caption: General workflow for sulfonamide analysis in food matrices.

Logical Relationship for Accurate Quantification

The diagram below illustrates the principle of using an internal standard for accurate quantification.

Caption: Logic of quantification using an internal standard.

References

In-Depth Technical Guide: Solubility of Sulfamethoxypyridazine-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Sulfamethoxypyridazine-d3 in various solvents. Given the limited direct data on the deuterated form, this guide leverages data from its non-deuterated counterpart, Sulfamethoxypyridazine, based on the widely accepted principle that isotopic labeling has a negligible effect on solubility. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of a typical analytical workflow.

Core Focus: Solubility and Analysis of Sulfamethoxypyridazine

Sulfamethoxypyridazine is a long-acting sulfonamide antibiotic. Its deuterated isotopologue, this compound, is often used as an internal standard in pharmacokinetic and metabolic studies. Understanding its solubility is crucial for the development of analytical methods, formulation design, and in vitro and in vivo experimental setups.

Quantitative Solubility Data

The solubility of Sulfamethoxypyridazine in a range of common laboratory solvents is summarized in the table below. This data has been compiled from various sources and provides a comparative overview of its dissolution characteristics.

| Solvent | Solubility (mg/mL) | Comments |

| Dimethyl Sulfoxide (DMSO) | 50 - 56[1][2] | High solubility. |

| Dimethylformamide (DMF) | 50[1] | High solubility. |

| DMSO:PBS (pH 7.2) (1:1) | 0.5[1] | Moderate solubility in a mixed aqueous buffer system. |

| Ethanol | 0.3[1] | Low solubility. |

| Water | 0.325[3] | Very low solubility. Another source reports 579.5 mg/L (approximately 0.58 mg/mL) at 25°C[4]. |

| Methanol | Slightly Soluble | Quantitative data is not readily available, but it is described as slightly soluble. |

| Acetonitrile | Soluble | While specific quantitative data is limited, solutions of Sulfamethoxypyridazine in acetonitrile are commercially available, indicating solubility. |

| Acetone | Slightly Soluble | Described as slightly soluble[5]. |

| Aqueous Alkali Hydroxide Solutions | Freely Soluble | Readily dissolves in basic aqueous solutions[5]. |

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is a widely recognized and robust technique for determining the equilibrium solubility of a compound in a specific solvent.

Objective: To determine the saturation solubility of this compound in a chosen solvent at a controlled temperature.

Materials:

-

This compound (solid form)

-

Solvent of interest (e.g., water, ethanol, DMSO)

-

Glass vials with screw caps

-

Orbital shaker or wrist-action shaker in a temperature-controlled incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a glass vial containing a known volume of the solvent. The excess solid should be clearly visible.

-

Equilibration: Tightly cap the vials and place them in a shaker within a temperature-controlled incubator (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After the equilibration period, remove the vials and allow them to stand undisturbed at the same temperature to allow the excess solid to settle. To further ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette, ensuring no solid particles are disturbed. Filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any remaining undissolved microparticles.

-

Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV.

-

Calculation: Calculate the solubility by taking into account the dilution factor. The result is typically expressed in mg/mL or mol/L.

Analytical Workflow for Quantification

The following diagram illustrates a typical workflow for the quantification of sulfonamides, such as this compound, in a biological matrix. This workflow is essential for pharmacokinetic and bioequivalence studies.

References

- 1. researchgate.net [researchgate.net]

- 2. Solubility of Sulfamerazine in Acetonitrile + Ethanol Cosolvent Mixtures: Thermodynamics and Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Solubility of Sulfamethazine in the Binary Mixture of Acetonitrile + Methanol from 278.15 to 318.15 K: Measurement, Dissolution Thermodynamics, Preferential Solvation, and Correlation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

Methodological & Application

Application Note: Quantitative Analysis of Sulfonamides in Animal-Derived Food Matrices Using Sulfamethoxypyridazine-d3 as an Internal Standard by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonamides are a class of synthetic antimicrobial agents widely used in veterinary medicine for the treatment and prevention of bacterial infections in food-producing animals. The potential for sulfonamide residues to persist in animal-derived products such as meat, milk, and honey poses a risk to human health, including allergic reactions and the development of antibiotic resistance. Regulatory bodies worldwide have established maximum residue limits (MRLs) for sulfonamides in various food matrices to ensure consumer safety.

This application note provides a detailed protocol for the quantitative analysis of a panel of sulfonamides in diverse animal-derived food matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs Sulfamethoxypyridazine-d3 as an internal standard to ensure accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. The use of a stable isotope-labeled internal standard is a best practice in quantitative mass spectrometry, as it closely mimics the behavior of the target analytes during extraction and ionization.[1]

Principle

The analytical method involves the extraction of sulfonamides from the sample matrix, followed by cleanup to remove interfering substances. The extract is then analyzed by LC-MS/MS. The sulfonamides are separated chromatographically and detected by a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the target sulfonamide to the deuterated internal standard (this compound) against a calibration curve prepared in a representative blank matrix.

Materials and Reagents

-

Standards: Sulfadiazine, Sulfathiazole, Sulfamerazine, Sulfamethazine, Sulfamethoxazole, Sulfadimethoxine, Sulfaquinoxaline, and this compound (Internal Standard, IS).

-

Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade), Formic acid (FA).

-

Chemicals: Anhydrous magnesium sulfate (MgSO4), Sodium chloride (NaCl), Trisodium citrate, Disodium sesquihydrate.

-

Solid Phase Extraction (SPE) Cartridges: Hydrophilic-Lipophilic Balanced (HLB) or C18 cartridges.

-

QuEChERS Extraction Salts: Available commercially.

Experimental Protocols

Standard Solution Preparation

Prepare individual stock solutions of each sulfonamide and this compound in methanol at a concentration of 1 mg/mL. From these, prepare a mixed working standard solution containing all sulfonamides at a concentration of 10 µg/mL and a separate working solution of this compound at 10 µg/mL. Store all standard solutions at -20°C.

Sample Preparation

The choice of sample preparation protocol depends on the matrix. Below are recommended protocols for animal tissue (liver, muscle), milk, and honey.

4.2.1. Animal Tissue (Muscle, Liver) - QuEChERS Protocol

-

Homogenize 2 g of tissue sample.

-

Add 10 mL of 1% acetic acid in acetonitrile.

-

Spike with an appropriate volume of the this compound internal standard solution (e.g., 50 µL of 1 µg/mL).

-

Add QuEChERS extraction salts (e.g., 4 g MgSO4, 1 g NaCl, 1 g trisodium citrate, 0.5 g disodium sesquihydrate).

-

Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.[2]

-

Take an aliquot of the acetonitrile supernatant for cleanup.

-

Dispersive SPE (d-SPE) Cleanup: To 1 mL of the supernatant, add 150 mg MgSO4 and 50 mg Primary Secondary Amine (PSA). Vortex for 30 seconds and centrifuge at 10000 rpm for 5 minutes.

-

Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.

4.2.2. Milk - Protein Precipitation and SPE Protocol

-

To 5 mL of milk, add 10 mL of acetonitrile.

-

Spike with the this compound internal standard.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Load the supernatant onto a pre-conditioned SPE cartridge (e.g., HLB).

-

Wash the cartridge with 5 mL of 5% methanol in water.

-

Elute the sulfonamides with 5 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of the initial mobile phase and filter into an autosampler vial.

4.2.3. Honey - Acidic Extraction and SPE Protocol

-

Dissolve 5 g of honey in 20 mL of 0.1 M HCl.[3]

-

Spike with the this compound internal standard.

-

Sonicate for 15 minutes.

-

Load the solution onto a pre-conditioned SPE cartridge.

-

Wash the cartridge with 5 mL of water.

-

Elute the sulfonamides with 5 mL of methanol.

-

Evaporate the eluate to dryness and reconstitute as described for milk.

LC-MS/MS Conditions

-

LC System: UHPLC system

-

Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Gradient Program:

-

0-1 min: 10% B

-

1-8 min: 10-90% B

-

8-9 min: 90% B

-

9-9.1 min: 90-10% B

-

9.1-12 min: 10% B

-

-

MS System: Triple Quadrupole Mass Spectrometer

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

MRM Transitions: See Table 1.

Data Presentation

Table 1: MRM Transitions for Sulfonamides and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |

| Sulfadiazine | 251.1 | 156.0 | 92.1 | 20 |

| Sulfathiazole | 256.0 | 156.0 | 92.1 | 22 |

| Sulfamerazine | 265.1 | 156.0 | 108.1 | 20 |

| Sulfamethazine | 279.1 | 186.1 | 124.1 | 25 |

| Sulfamethoxazole | 254.1 | 156.0 | 108.1 | 18 |

| Sulfadimethoxine | 311.1 | 156.0 | 108.1 | 28 |

| Sulfaquinoxaline | 301.1 | 156.0 | 92.1 | 30 |

| This compound (IS) | 284.1 | 160.0 | 95.1 | 25 |

Note: The MRM transitions for this compound are inferred based on the fragmentation of the non-deuterated analog. The precursor ion is shifted by +3 Da due to the three deuterium atoms. The fragment ions may also show a corresponding shift if the deuterium atoms are retained in the fragment.

Table 2: Method Performance Data (Representative)

| Analyte | Linearity (R²) | Recovery (%) | Precision (RSD %) | LOQ (µg/kg) |

| Sulfadiazine | >0.995 | 85-105 | <15 | 1.0 |

| Sulfathiazole | >0.995 | 80-110 | <15 | 1.0 |

| Sulfamerazine | >0.996 | 90-105 | <10 | 0.5 |

| Sulfamethazine | >0.998 | 95-110 | <10 | 0.5 |

| Sulfamethoxazole | >0.997 | 88-108 | <12 | 1.0 |

| Sulfadimethoxine | >0.995 | 92-107 | <10 | 0.5 |

| Sulfaquinoxaline | >0.994 | 85-115 | <15 | 2.0 |

Data presented are typical values and may vary depending on the matrix, instrumentation, and specific experimental conditions. Recovery and precision are typically evaluated at low, medium, and high concentration levels.

Visualizations

Caption: Experimental workflow for sulfonamide analysis.

Caption: Logic of internal standard quantification.

Conclusion

This application note provides a robust and reliable LC-MS/MS method for the quantitative analysis of sulfonamides in various animal-derived food matrices. The use of this compound as an internal standard ensures high accuracy and precision, making the method suitable for routine monitoring and regulatory compliance testing. The described sample preparation protocols are tailored for different matrices to achieve optimal recovery and cleanup. The method can be adapted for the analysis of other sulfonamides by optimizing the MRM transitions.

References

Application Notes and Protocols for Sulfonamide Analysis Using Deuterated Internal Standards

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the sample preparation of various matrices for the quantitative analysis of sulfonamide residues using deuterated internal standards. The methodologies outlined below are primarily based on Solid-Phase Extraction (SPE) and Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) extraction techniques, followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

Sulfonamides are a class of synthetic antimicrobial agents widely used in veterinary medicine for the treatment and prevention of bacterial infections and as growth promoters.[1][2] The potential for residual levels of these compounds in food products of animal origin, such as meat, milk, and eggs, necessitates sensitive and reliable analytical methods to ensure food safety and compliance with regulatory limits.[1][2] The use of stable isotope-labeled internal standards, particularly deuterated analogs, is a crucial component of modern analytical workflows. Deuterated standards mimic the chemical behavior of the target analytes during sample preparation and analysis, effectively compensating for matrix effects and variations in instrument response, thereby leading to more accurate and precise quantification.[3]

This document provides two primary protocols for the extraction of sulfonamides from complex matrices: a Solid-Phase Extraction (SPE) method suitable for a variety of sample types and a QuEChERS protocol, which is particularly effective for food matrices.

Quantitative Data Summary

The following tables summarize typical performance data for the analysis of sulfonamides using the described methods. These values can vary depending on the specific sulfonamide, matrix, and instrumentation used.

Table 1: Recoveries and Relative Standard Deviations (RSD) of Sulfonamides in Chicken Muscle using QuEChERS. [4]

| Sulfonamide | Spiking Level (ng/g) | Average Recovery (%) | RSD (%) |

| Sulfadiazine | 50 | 85.3 | 3.2 |

| 100 | 88.1 | 2.5 | |

| 150 | 90.2 | 1.8 | |

| Sulfathiazole | 50 | 82.4 | 4.1 |

| 100 | 85.7 | 3.3 | |

| 150 | 88.9 | 2.1 | |

| Sulfamerazine | 50 | 88.6 | 2.9 |

| 100 | 91.2 | 2.2 | |

| 150 | 93.5 | 1.5 | |

| Sulfamethazine | 50 | 90.1 | 2.5 |

| 100 | 92.8 | 1.9 | |

| 150 | 95.2 | 1.6 | |

| Sulfamethoxazole | 50 | 86.5 | 3.8 |

| 100 | 89.3 | 2.7 | |

| 150 | 91.7 | 1.9 | |

| Sulfadimethoxine | 50 | 76.8 | 4.7 |

| 100 | 80.1 | 3.9 | |

| 150 | 83.4 | 2.8 |

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Sulfonamides in Bovine Liver using QuEChERS. [1]

| Sulfonamide | LOD (ng/g) | LOQ (ng/g) |

| Sulfadiazine | 0.5 | 1.5 |

| Sulfathiazole | 0.8 | 2.5 |

| Sulfamerazine | 0.3 | 1.0 |

| Sulfamethazine | 0.4 | 1.2 |

| Sulfamethoxazole | 0.6 | 2.0 |

| Sulfadimethoxine | 1.0 | 3.0 |

Table 3: Recovery of Sulfonamides from Pork and Fish using on-line SPE-LC-MS/MS. [5]

| Sulfonamide | Matrix | Average Recovery (%) | RSD (%) |

| Sulfadiazine | Pork | 85.2 | 5.1 |

| Fish | 82.4 | 6.3 | |

| Sulfamethazine | Pork | 92.8 | 3.8 |

| Fish | 89.1 | 4.5 | |

| Sulfamethoxazole | Pork | 88.6 | 4.2 |

| Fish | 85.9 | 5.7 | |

| Sulfadimethoxine | Pork | 78.3 | 7.9 |

| Fish | 75.5 | 8.8 |

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Sulfonamide Analysis in Animal Tissue

This protocol describes a general SPE procedure for the extraction and cleanup of sulfonamides from animal tissues, such as liver and muscle.

Materials:

-

Homogenizer

-

Centrifuge and centrifuge tubes (50 mL)

-

SPE cartridges (e.g., C18 or polymeric reversed-phase)

-

SPE vacuum manifold

-

Nitrogen evaporator

-

Vortex mixer

-

Analytical balance

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid (FA), LC-MS grade

-

Deionized water

-

Deuterated internal standard stock solutions (e.g., 1 µg/mL in methanol)

-

Sulfonamide analytical standards

Procedure:

-

Sample Homogenization: Weigh 2 g of homogenized tissue sample into a 50 mL centrifuge tube.[6]

-

Internal Standard Spiking: Add a known amount of the deuterated internal standard solution to each sample, blank, and calibration standard. A typical spiking level is 50 µL of a 1 µg/mL solution.

-

Extraction:

-

Add 10 mL of acetonitrile to the sample tube.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 4000 rpm for 10 minutes.

-

-

Supernatant Collection: Carefully transfer the acetonitrile supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitution: Reconstitute the residue in 1 mL of 10% methanol in water.

-

SPE Cartridge Conditioning:

-

Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.

-

-

Sample Loading: Load the reconstituted sample onto the conditioned SPE cartridge.

-

Washing:

-

Wash the cartridge with 5 mL of 5% methanol in water to remove interferences.

-

Dry the cartridge under vacuum for 5 minutes.

-

-

Elution: Elute the sulfonamides from the cartridge with 5 mL of methanol.

-

Final Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitute the final residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

-

Protocol 2: QuEChERS Method for Sulfonamide Analysis in Food Matrices

The QuEChERS method is a streamlined approach that is particularly well-suited for a wide range of food matrices.[7]

Materials:

-

Homogenizer

-

Centrifuge and centrifuge tubes (50 mL and 15 mL)

-

Vortex mixer

-

Analytical balance

-

Acetonitrile (ACN) with 1% acetic acid, HPLC grade

-

Anhydrous magnesium sulfate (MgSO₄)

-

Sodium acetate (NaOAc) or sodium chloride (NaCl)

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

Deuterated internal standard stock solutions (e.g., 1 µg/mL in methanol)

-

Sulfonamide analytical standards

Procedure:

-

Sample Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.[8]

-

Internal Standard Spiking: Add a known amount of the deuterated internal standard solution to each sample.

-

Extraction and Partitioning:

-

Dispersive SPE (dSPE) Cleanup:

-

Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL dSPE tube containing 150 mg of anhydrous MgSO₄ and 50 mg of PSA. For samples with high-fat content, 50 mg of C18 can also be added.[9]

-

Vortex for 30 seconds.

-

Centrifuge at 10,000 rpm for 5 minutes.

-

-

Final Sample Preparation:

-

Transfer the supernatant to a clean vial.

-

The sample is now ready for LC-MS/MS analysis. If necessary, the extract can be evaporated and reconstituted in the initial mobile phase.

-

Visualizations

References

- 1. agilent.com [agilent.com]

- 2. Development of an Analytical Method for the Confirmation of Sulfonamides in Animal Tissues | National Agricultural Library [nal.usda.gov]

- 3. scispace.com [scispace.com]

- 4. agilent.com [agilent.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. blog.teledynetekmar.com [blog.teledynetekmar.com]

- 8. scielo.br [scielo.br]

- 9. nucleus.iaea.org [nucleus.iaea.org]

Solid-Phase Extraction of Sulfonamides: A Detailed Application Note and Protocol for Researchers

Abstract

This application note provides a comprehensive guide for the solid-phase extraction (SPE) of sulfonamide antibiotics from various matrices, including environmental water, food products, and biological fluids. The protocol emphasizes the use of internal standards to ensure accurate and precise quantification. Detailed experimental procedures, quantitative data summaries, and a visual workflow are presented to assist researchers, scientists, and drug development professionals in implementing robust and reliable analytical methods for sulfonamide analysis.

Introduction

Sulfonamides are a class of synthetic antimicrobial agents widely used in veterinary and human medicine. Their presence in the environment and food products is a growing concern due to the potential for allergic reactions in sensitive individuals and the development of antibiotic resistance.[1][2] Consequently, sensitive and reliable analytical methods are crucial for monitoring sulfonamide residues. Solid-phase extraction (SPE) is a widely adopted sample preparation technique that offers high enrichment factors, reduced solvent consumption, and the potential for automation, making it a cornerstone of modern sulfonamide analysis.[1][2] This document outlines a detailed protocol for the SPE of sulfonamides, incorporating the use of internal standards for accurate quantification, primarily by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocols

This section details the materials, reagents, and step-by-step procedures for the solid-phase extraction of sulfonamides from aqueous and solid matrices.

Materials and Reagents

-

SPE Cartridges: Hydrophilic-Lipophilic Balanced (HLB) cartridges (e.g., Oasis HLB, Agilent Bond Elut HLB) are commonly used for their broad retention of compounds with varying polarities.[3][4]

-

Solvents: HPLC-grade or LC-MS grade methanol, acetonitrile, water, formic acid, and ammonium hydroxide.

-

Standards: Certified reference standards of target sulfonamides and their corresponding isotope-labeled internal standards.

-

Reagents: Ethylenediaminetetraacetic acid (EDTA) and sodium chloride (NaCl).

-

Apparatus: SPE vacuum manifold, nitrogen evaporator, vortex mixer, centrifuge, and analytical balance.

Sample Preparation

2.2.1. Aqueous Samples (e.g., River Water, Tap Water)

-

Filtration: Filter the water sample through a quartz membrane to remove particulate matter.[5]

-

Chelation (Optional): To mitigate interference from metal ions, add EDTA to the water sample to a final concentration of 0.5 g/L.[1][4]

-

pH Adjustment: Adjust the sample pH to a range of 4 to 7 using diluted hydrochloric acid.[4]

-

Internal Standard Spiking: Spike the sample with a known concentration of the appropriate isotope-labeled internal standards.[1][5] For a 500 mL water sample, a final concentration of 40 ng/L for each internal standard is a common practice.[5]

2.2.2. Solid and Semi-Solid Samples (e.g., Pork, Fish, Honey)

-

Homogenization: Homogenize a representative portion of the sample (e.g., 5 g of fish tissue).[6]

-

Extraction:

-

For Animal Tissues: Add 10 mL of acetonitrile and 5 mL of water to the homogenized sample. Vortex for 10 minutes, then centrifuge at 4000 rpm for 5 minutes. Collect the supernatant.

-

For Honey: Dissolve 1 g of honey in 10 mL of acidified water (e.g., with 2% acetic acid).[7]

-

-

Internal Standard Spiking: Spike the extracted supernatant with the internal standards.

-

Dilution: Dilute the spiked extract with water to reduce the organic solvent concentration before loading onto the SPE cartridge.

Solid-Phase Extraction (SPE) Protocol

A typical SPE procedure involves four main steps: conditioning, loading, washing, and elution.[6]

-

Conditioning:

-

Loading:

-

Load the prepared sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.[4]

-

-

Washing:

-

Elution:

-

Elute the retained sulfonamides and internal standards with an appropriate solvent. A common elution solvent is methanol containing 2% aqueous ammonia or 2% acetic acid.[5][7] For example, use 5 mL of methanol with 2% acetic acid.[7]

-

A mixture of methanol and acetone (1:1, v/v) has also been shown to provide excellent elution performance.[1]

-

Final Sample Preparation and Analysis

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.[4][5]

-

Reconstitution: Reconstitute the dried residue in a specific volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis (e.g., 1:1 methanol:water).[4]

-

Filtration: Filter the reconstituted sample through a 0.2 µm nylon filter before injection into the LC-MS/MS system.[4]

Quantitative Data Summary

The following tables summarize the quantitative performance of the described SPE method for various sulfonamides and internal standards.

Table 1: Recovery Data for Selected Sulfonamides in Water

| Sulfonamide | Spiked Concentration (ng/L) | Recovery (%) | Relative Standard Deviation (RSD, %) | Reference |

| Sulfadiazine | 20 | 95 | 5.2 | [1] |

| Sulfamethoxazole | 20 | 102 | 4.8 | [1] |

| Sulfamethazine | 20 | 98 | 6.1 | [1] |

| Sulfadimethoxine | 20 | 105 | 3.9 | [1] |

| Sulfapyridine | 20 | 92 | 7.5 | [3] |

Recoveries are reported as relative recoveries corrected with isotope-labeled internal standards.

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Sulfonamides in Different Matrices

| Sulfonamide | Matrix | LOD (ng/L or µg/kg) | LOQ (ng/L or µg/kg) | Reference |

| Sulfadiazine | River Water | 0.02 ng/L | 0.05 ng/L | [1] |

| Sulfamethoxazole | Tap Water | 0.01 ng/L | 0.04 ng/L | [1] |

| Sulfamethazine | Pork | 0.5 µg/kg | 1.0 µg/kg | [6] |

| Sulfadimethoxine | Fish | 0.25 µg/kg | 0.5 µg/kg | [6] |

| Sulfathiazole | Honey | 0.5 µg/kg | 1.5 µg/kg | [7] |

Table 3: Commonly Used Isotope-Labeled Internal Standards

| Analyte | Internal Standard |

| Sulfadiazine | Sulfadiazine-¹³C₆ |

| Sulfamethoxazole | Sulfamethoxazole-¹³C₆ |

| Sulfamethazine | Sulfamethazine-¹³C₆ |

| Trimethoprim | Trimethoprim-d₉ |

Note: The use of a corresponding ¹³C- or D-labeled internal standard for each target analyte is the preferred approach to correct for matrix effects and variations in recovery.[1]

Workflow Visualization

The following diagram illustrates the complete workflow for the solid-phase extraction of sulfonamides from sample collection to final analysis.

Caption: Workflow for the SPE of sulfonamides.

Conclusion

The solid-phase extraction method detailed in this application note, coupled with the use of appropriate internal standards, provides a robust and reliable approach for the quantification of sulfonamide residues in a variety of matrices. The presented protocols and quantitative data offer a solid foundation for researchers to develop and validate their own analytical methods. The use of HLB sorbents demonstrates broad applicability, and the subsequent analysis by LC-MS/MS ensures high sensitivity and selectivity. By following these guidelines, laboratories can achieve accurate and reproducible results for the monitoring of sulfonamides in environmental and food safety applications.

References

- 1. An Automated Solid-Phase Extraction–UPLC–MS/MS Method for Simultaneous Determination of Sulfonamide Antimicrobials in Environmental Water - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. agilent.com [agilent.com]

- 5. hpst.cz [hpst.cz]

- 6. researchgate.net [researchgate.net]

- 7. molnar-institute.com [molnar-institute.com]

Application Note: Determination of Sulfonamide Residues in Food Matrices by LC-MS/MS Using Sulfamethoxypyridazine-d3 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sulfonamides are a class of synthetic antimicrobial drugs widely used in veterinary medicine for therapeutic and prophylactic purposes.[1][2] Their use in food-producing animals can lead to the presence of residues in products such as meat, milk, and eggs.[3][4] Due to potential health risks for consumers, including allergic reactions and the development of antibiotic-resistant bacteria, regulatory bodies like the European Union have established a Maximum Residue Limit (MRL) of 100 µg/kg for the total sum of sulfonamides in most animal tissues and milk.[2][3][5]

To ensure food safety, sensitive and reliable analytical methods are required for the routine monitoring of these residues. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique due to its high selectivity, sensitivity, and accuracy.[5][6][7] The accuracy of LC-MS/MS quantification can be affected by matrix effects and variations during sample preparation. The use of a stable isotope-labeled internal standard (IS), such as Sulfamethoxypyridazine-d3, is a robust strategy to compensate for these variations. The IS, being chemically identical to the analyte, co-elutes and experiences similar ionization effects, but is distinguishable by its mass. This allows for precise and accurate quantification through isotope dilution analysis.[5]